molecular formula C13H18ClN3 B11865470 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride CAS No. 1170145-13-7

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B11865470
CAS No.: 1170145-13-7
M. Wt: 251.75 g/mol
InChI Key: TYCDQMVMMUHTEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 5,7-Dimethyl-3-ethylquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : In chemistry, 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: : In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It is particularly useful in proteomics research for labeling and identifying proteins .

Medicine: : Although not intended for therapeutic use, this compound is used in preclinical studies to investigate potential drug targets and mechanisms of action .

Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group allows it to form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction is crucial in proteomics research for identifying and characterizing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to the presence of both methyl and ethyl groups along with the hydrazino group. This combination enhances its reactivity and specificity in biochemical applications, making it a valuable tool in proteomics research .

Properties

CAS No.

1170145-13-7

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

(3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H

InChI Key

TYCDQMVMMUHTEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl

Origin of Product

United States

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